molecular formula C9H12N2O3 B14848163 Ethyl 3-amino-5-methoxypyridine-2-carboxylate

Ethyl 3-amino-5-methoxypyridine-2-carboxylate

Cat. No.: B14848163
M. Wt: 196.20 g/mol
InChI Key: UFGZTDGNXGREPQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-methoxypyridine-2-carboxylate is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the 3rd position, a methoxy group at the 5th position, and an ethyl ester group at the 2nd position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-5-methoxypyridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-methoxypyridine and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction between the amino group of 3-amino-5-methoxypyridine and the ethyl chloroformate.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and efficiency, and the product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-5-methoxypyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 3-amino-5-methoxypyridine-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-methoxypyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the specific context and target.

Comparison with Similar Compounds

  • Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
  • Ethyl 2-amino-4-methylpyridine-5-carboxylate

Comparison: Ethyl 3-amino-5-methoxypyridine-2-carboxylate is unique due to the presence of both an amino group and a methoxy group on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 3-amino-5-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(12)8-7(10)4-6(13-2)5-11-8/h4-5H,3,10H2,1-2H3

InChI Key

UFGZTDGNXGREPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)OC)N

Origin of Product

United States

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